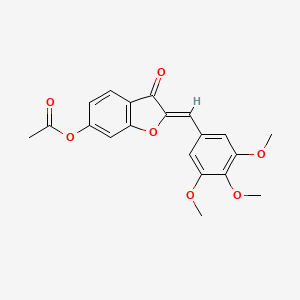

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name of the compound is derived from its benzofuran core, substituents, and stereochemical configuration. The parent structure is a 2,3-dihydro-1-benzofuran system, where the furan ring is partially saturated. At position 2, a 3,4,5-trimethoxybenzylidene group is attached in the Z-configuration, while position 6 features an acetate ester. The systematic name is constructed as follows:

- Benzofuran core : Numbered such that the oxygen atom occupies position 1, with the fused benzene ring spanning positions 4–7.

- Substituents :

- Position 2 : (3,4,5-trimethoxyphenyl)methylidene group, denoted with the stereochemical descriptor (2Z) to indicate the configuration of the double bond.

- Position 3 : Oxo group (=O).

- Position 6 : Acetate ester (OAc).

The full IUPAC name is (2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl acetate . This nomenclature aligns with analogous compounds in the dihydrobenzofuran family, where substituent positions and stereochemistry are critical for distinguishing structural isomers.

Propriétés

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-11(21)26-13-5-6-14-15(10-13)27-16(19(14)22)7-12-8-17(23-2)20(25-4)18(9-12)24-3/h5-10H,1-4H3/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJSGEVPNIDOJO-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles like amines or thiols replace the acetate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Applications De Recherche Scientifique

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mécanisme D'action

The mechanism of action of (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxybenzylidene group is known to interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division, thereby exerting its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of Z-configured dihydrobenzofuran derivatives with varying ester substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Studies:

The trimethoxybenzylidene moiety provides electron-donating effects, stabilizing the conjugated system . Methanesulfonate derivatives (e.g., ) exhibit enhanced solubility due to the polar sulfonate group, which may improve bioavailability in aqueous environments .

Synthetic Flexibility :

- The ester group at C6 is synthetically tunable. For instance, cyclohexanecarboxylate derivatives are synthesized via esterification with cyclohexanecarbonyl chloride, while methanesulfonate analogs require sulfonation reagents .

Biological Implications :

- While explicit bioactivity data for the acetate derivative is scarce, related compounds with 3,4,5-trimethoxybenzylidene groups have shown inhibitory activity against tubulin polymerization and cancer cell lines, suggesting a structure-activity relationship (SAR) dependent on the ester’s electronic profile .

Crystallographic Analysis :

- Structural analogs have been resolved using SHELX and WinGX software, confirming the Z-configuration and planar geometry of the benzofuran core .

Challenges in Similarity Assessment:

Comparative studies rely on computational tools (e.g., Tanimoto coefficients) and experimental data (e.g., X-ray crystallography). However, minor structural changes, such as ester substituents, can drastically alter physicochemical properties, complicating direct SAR extrapolation .

Activité Biologique

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.411 g/mol. The compound features a complex structure that includes a benzofuran core and multiple methoxy groups, which may influence its biological activity.

Structural Formula

The IUPAC name is:

The compound primarily interacts with various protein targets, including:

- Tubulin : Disrupts microtubule formation, affecting cell division.

- Heat Shock Protein 90 (Hsp90) : Inhibits protein folding and stabilization.

- Thioredoxin Reductase (TrxR) : Impacts redox balance within cells.

- Histone Lysine-Specific Demethylase 1 (HLSD1) : Alters epigenetic regulation.

- Activin Receptor-Like Kinase 2 (ALK2) and P-glycoprotein (P-gp) : Involved in signaling pathways and drug resistance.

The binding of the compound to these proteins leads to inhibition of their functions, resulting in cellular effects such as apoptosis and cell cycle arrest .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways. It disrupts microtubule dynamics essential for mitosis, leading to cell cycle arrest in the G2/M phase.

- Antioxidant Properties : The presence of methoxy groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been reported to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. |

| Study 2 | Showed inhibition of Hsp90 activity leading to enhanced apoptosis in leukemia cells. |

| Study 3 | Found antioxidant capacity comparable to standard antioxidants like ascorbic acid. |

Q & A

Q. What are the standard synthetic routes for preparing (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate?

The compound is typically synthesized via a Knoevenagel condensation between a benzofuran-6-yl acetate precursor and a 3,4,5-trimethoxybenzaldehyde derivative. Key steps include refluxing in dry acetone with anhydrous potassium carbonate as a base, followed by purification via flash column chromatography and recrystallization from petroleum ether . Intermediates such as 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone are critical for introducing the benzylidene moiety.

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation, and X-ray crystallography resolves stereochemical ambiguities, particularly the Z-configuration of the benzylidene group .

Q. How does the substitution pattern on the benzylidene moiety influence reactivity in downstream modifications?

The electron-donating 3,4,5-trimethoxy groups enhance the electrophilicity of the benzylidene carbonyl, facilitating nucleophilic attacks. This substitution pattern also stabilizes the Z-isomer through steric and electronic effects, which can be critical in designing derivatives for biological activity studies .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data for the Z-configuration be resolved?

Discrepancies may arise from dynamic equilibria in solution (e.g., keto-enol tautomerism) versus solid-state stability. Combining NOESY NMR (to detect spatial proximity of substituents) with X-ray crystallography provides definitive confirmation. For example, intramolecular hydrogen bonding observed in X-ray structures can explain stabilization of the Z-isomer .

Q. What strategies optimize the yield of the Knoevenagel condensation step?

Yield optimization involves solvent selection (e.g., anhydrous acetone for polarity control), base strength (K₂CO₃ vs. stronger bases like piperidine), and reaction time (typically 12–18 hours). Microwave-assisted synthesis has shown promise in reducing reaction times while maintaining stereoselectivity .

Q. What methodologies assess environmental degradation pathways of benzofuran-based compounds?

Hydrolysis studies under varied pH (e.g., acidic/basic buffers) and photodegradation experiments under UV light simulate environmental conditions. High-resolution mass spectrometry (HRMS) identifies degradation products, while computational models (e.g., QSAR) predict persistence and toxicity .

Q. How do computational methods like DFT complement experimental data in predicting Z-isomer stability?

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

A split-plot design can efficiently test multiple variables (e.g., substituent variations on the benzylidene ring and benzofuran core). Orthogonal arrays (e.g., Taguchi methods) minimize the number of synthesis trials while maximizing SAR data resolution .

Q. How are side reactions during synthesis mitigated?

Common side reactions include over-condensation or oxidation of methoxy groups. These are minimized by strict anhydrous conditions, inert atmospheres (N₂/Ar), and low-temperature quenching. Purification via preparative HPLC isolates minor byproducts for structural elucidation .

Q. What protocols ensure reproducibility in stereoselective synthesis?

Strict control of reaction temperature (±2°C), standardized catalyst/base ratios (e.g., 1:2 substrate-to-base), and consistent crystallization solvents (e.g., petroleum ether) are critical. Automated synthesis platforms reduce human error in scaling reactions from milligram to gram quantities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.